molecular formula C12H18N2O2 B1484484 3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098037-06-8

3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484484
CAS RN: 2098037-06-8
M. Wt: 222.28 g/mol
InChI Key: DOCQMQBZVBBOGA-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3TBCP) is an organic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. 3TBCP is a cyclic dione containing an alkyl group on the tertiary carbon atom, a cyclopropylmethyl group on the sixth carbon atom, and four hydrogens on the four nitrogen atoms. It has a molecular weight of 170.2 g/mol and a melting point of 58–60 °C. 3TBCP has been studied for its potential use as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Synthesis Techniques

Research has been conducted on the synthesis of various cyclic dipeptides and heterocyclic compounds, including studies on the cyclization of methyl esters of tert-butyloxycarbonyl derivatives of dipeptides and the synthesis of 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones through reactions with electrophiles. These synthesis techniques are foundational for creating complex molecules for various applications (Haidukevich et al., 2020), (Mekuskiene & Vainilavicius, 2006).

Chemical Properties and Reactions

Studies have also explored the chemical properties and reactions of tetrahydropyrimidine derivatives. For instance, research on the cascade synthesis of imidazo[4,5-e]-thiazolo[2,3-c][1,2,4]triazine derivatives shows the versatility of these compounds in forming complex heterocycles, highlighting their potential in drug design and other chemical applications (Kravchenko et al., 2014).

Biological and Pharmaceutical Applications

Further investigations have focused on the synthesis of dihydropyrimidine-2,4-dione derivatives with potential cytotoxic and antioxidant activities. These studies underline the interest in tetrahydropyrimidine derivatives for their possible therapeutic effects, demonstrating the wide range of applications from medicinal chemistry to pharmacology (Shatokhin et al., 2021).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of related compounds have been characterized, providing insight into their physical and chemical properties. Such analyses are crucial for understanding the reactivity and stability of these compounds, as well as for designing new molecules with desired properties (Al-Abdullah et al., 2014).

properties

IUPAC Name

3-tert-butyl-6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10(15)7-9(13-11(14)16)6-8-4-5-8/h7-8H,4-6H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCQMQBZVBBOGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(cyclopropylmethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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